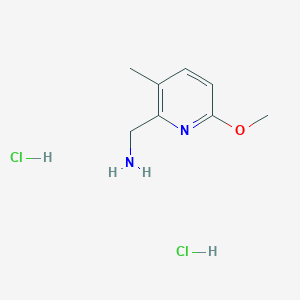

(6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride: is a chemical compound with the molecular formula C8H12N2O.2ClH . It is often used in various scientific research applications due to its unique chemical properties. This compound is typically found in a powdered form and is known for its stability under normal storage conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride involves several steps. One common method includes the reaction of 6-methoxy-3-methylpyridine with formaldehyde and ammonium chloride under controlled conditions to form the intermediate (6-Methoxy-3-methylpyridin-2-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The major product is typically a pyridine derivative with an oxidized methanamine group.

Reduction: The major product is a reduced form of the original compound.

Substitution: The major products depend on the nucleophile used but generally involve the replacement of the methanamine group.

Applications De Recherche Scientifique

Chemistry: In chemistry, (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .

Mécanisme D'action

The mechanism of action of (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application but generally involve modulation of biochemical processes .

Comparaison Avec Des Composés Similaires

(3-Methoxy-6-methylpyridin-2-yl)methanamine;dihydrochloride: Similar in structure but with different positional isomers.

(6-Methoxypyridin-3-yl)methanamine: Lacks the methyl group present in (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Activité Biologique

(6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride is a compound with significant potential in biological research and medicinal chemistry. Its unique structure allows it to interact with various biological macromolecules, making it a valuable subject for studies on enzyme inhibition, receptor binding, and potential therapeutic applications.

- Molecular Formula : C8H12N2O·2ClH

- Molecular Weight : 211.15 g/mol

- Structure : The compound features a pyridine ring with methoxy and methyl substitutions, contributing to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate biochemical processes by binding to these targets, influencing their activity and potentially leading to therapeutic effects.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. For example, it has been investigated for its role in inhibiting phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways. The inhibition of PDEs can lead to increased levels of cyclic nucleotides, impacting numerous physiological processes.

2. Receptor Binding

This compound has shown potential in binding to neurotransmitter receptors. This interaction can lead to altered neurotransmission, which is particularly relevant in the context of psychiatric disorders such as schizophrenia.

Case Study 1: PDE Inhibition

In a study focused on the development of PDE inhibitors for treating schizophrenia, compounds structurally related to this compound were synthesized and evaluated for their potency. The findings indicated that modifications to the pyridine ring could enhance binding affinity and selectivity towards specific PDE subtypes .

Case Study 2: Neurotransmitter Receptor Interaction

Another investigation explored the effects of this compound on serotonin receptors. Results demonstrated that this compound could effectively modulate receptor activity, suggesting a potential role in developing treatments for mood disorders .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3-Methoxy-6-methylpyridin-2-yl)methanamine | Different substitution pattern | Similar enzyme inhibition potential |

| (6-Methoxypyridin-3-yl)methanamine | Lacks methyl group | Reduced receptor binding affinity |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological properties of pyridine derivatives. For instance, the incorporation of polar functional groups has been shown to improve aqueous solubility without compromising enzyme inhibition . This suggests that further optimization of this compound could yield compounds with improved pharmacokinetic profiles.

Propriétés

IUPAC Name |

(6-methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)10-7(6)5-9;;/h3-4H,5,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLXIADKGPFGJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)OC)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.